2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a trichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving aniline derivatives, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈).
Substitution with Trichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, palladium catalysts, boron reagents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties.
Scientific Research Applications
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and microbial processes, leading to the inhibition of their activity.
Pathways Involved: The compound can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,5-Trichlorophenyl)-1,3-thiazole: This compound has a thiazole ring instead of a pyrimidine ring and exhibits similar antimicrobial properties.
2-(2,3,5-Trichlorophenyl)pyrimidine-2-carboxylic acid: This compound has the carboxylic acid group at a different position on the pyrimidine ring and may have different chemical and biological properties.
Uniqueness
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C11H5Cl3N2O2 |
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Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-6-1-7(9(14)8(13)2-6)10-15-3-5(4-16-10)11(17)18/h1-4H,(H,17,18) |
InChI Key |
KRMSJZLVWJXYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)C(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
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